2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

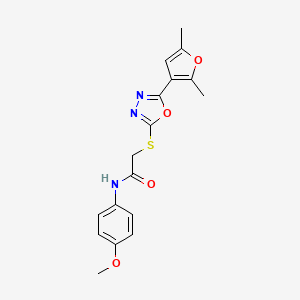

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole-thioether core linked to a 2,5-dimethylfuran moiety and a 4-methoxyphenyl group. Its structure combines heterocyclic (oxadiazole, furan) and aromatic (methoxyphenyl) components, which are common in pharmacologically active molecules. The thioether bridge (-S-) and electron-donating methoxy group may enhance its solubility and bioavailability compared to simpler acetamides.

Properties

IUPAC Name |

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-10-8-14(11(2)23-10)16-19-20-17(24-16)25-9-15(21)18-12-4-6-13(22-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAVBHAGYCOZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features several functional groups including an oxadiazole ring, a thioether linkage, and a methoxyphenyl acetamide moiety. The presence of these groups is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. The specific compound may exhibit similar properties due to its structural characteristics.

Anticancer Activity

The compound's potential anticancer effects have been explored through various in vitro studies. For example, derivatives with similar structures have demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds with similar structural features have been reported to act as inhibitors of α-glucosidase, which is significant in managing type 2 diabetes.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring may enhance binding affinity due to its electron-withdrawing properties, while the thioether group could facilitate interactions with sulfhydryl-containing enzymes.

Case Studies

- Anticancer Study : In a study published in Journal of Medicinal Chemistry, a related oxadiazole compound was found to inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.

- Antimicrobial Study : A bioassay using Staphylococcus aureus showed that compounds with the oxadiazole structure exhibited lethal effects at concentrations as low as 10 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The 1,3,4-oxadiazole-thioether core in the target compound distinguishes it from analogs such as 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (reported in ), which substitutes oxadiazole with a thiazole ring. Key differences include:

- Stability : Thioether linkages (as in the target compound) are generally more resistant to hydrolysis compared to ester or amide bonds in other derivatives .

Table 1: Comparison of Core Heterocycles

| Compound | Core Structure | Substituents | Stability Profile |

|---|---|---|---|

| Target Compound | 1,3,4-Oxadiazole-S- | 2,5-Dimethylfuran, 4-methoxyphenyl | High (thioether linkage) |

| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl) | Thiazole | 3,4-Dichlorophenyl | Moderate (amide bond) |

Aromatic Substituent Variations

The 4-methoxyphenyl group in the target compound contrasts with halogenated aryl groups in analogs (e.g., 3,4-dichlorophenyl in ). These differences impact physicochemical properties:

- Hydrogen Bonding : The methoxy oxygen can act as a hydrogen-bond acceptor, whereas chloro groups participate in halogen bonding .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:

- Step 1 : Condensation of a substituted hydrazide with a carbonyl compound (e.g., 2,5-dimethylfuran-3-carboxylic acid derivatives) to form the oxadiazole ring.

- Step 2 : Thioether linkage formation via nucleophilic substitution between the oxadiazole-thiol intermediate and a chloroacetamide derivative.

- Step 3 : Final acylation with 4-methoxyaniline under reflux conditions in a polar aprotic solvent (e.g., DMF) . Reaction monitoring via TLC and purification by recrystallization or column chromatography are critical for ensuring purity .

Q. Which spectroscopic methods are critical for characterizing the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, particularly the oxadiazole, thioether, and acetamide moieties.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1667 cm⁻¹) .

Q. What in vitro assays are typically used to evaluate its bioactivity?

- Enzyme Inhibition Assays : Measure activity against targets like lipoxygenase or cyclooxygenase using spectrophotometric methods.

- Binding Affinity Studies : Radioligand displacement assays or surface plasmon resonance (SPR) to assess interactions with receptors.

- Cytotoxicity Screening : MTT or SRB assays in cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for acylation steps.

- Temperature Control : Reflux conditions (~80–100°C) for oxadiazole formation, while room temperature is sufficient for thioether coupling.

- Catalyst Use : Triethylamine or DMAP accelerates nucleophilic substitutions .

Q. What strategies are used in structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation : Modify the furan (e.g., methyl to halogen groups) or methoxyphenyl groups to assess steric/electronic effects.

- Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to compare potency.

- Activity Cliff Analysis : Tabulate IC₅₀ values against structural changes to identify critical moieties (e.g., thioether linkage enhances membrane permeability) .

Q. How can conflicting bioactivity data from different studies be resolved?

- Assay Standardization : Control variables like cell line origin, enzyme batch, or incubation time.

- Meta-Analysis : Compare substituent effects across studies (e.g., 2,5-dimethylfuran vs. chlorophenyl in oxadiazole derivatives).

- Dose-Response Validation : Replicate experiments with a broader concentration range to confirm potency trends .

Q. What are the stability profiles of this compound under different pH and temperature conditions?

- pH Stability : Hydrolysis of the acetamide group occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions.

- Thermal Stability : Degrades above 150°C; storage at −20°C in inert atmospheres (N₂ or Ar) is recommended.

- Light Sensitivity : The thioether group may oxidize under prolonged UV exposure .

Q. How is computational modeling applied in studying its interactions with biological targets?

- Molecular Docking : Predict binding modes with enzymes (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS.

- QSAR Models : Relate substituent descriptors (logP, polar surface area) to bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.